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Compound of Interest

Compound Name: 4-O-p-Coumaroylquinic acid

Cat. No.: B15595745

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-O-p-
Coumaroylquinic acid, a significant natural phenolic compound. The information presented
herein is intended to support research and development efforts by providing detailed nuclear
magnetic resonance (NMR) and mass spectrometry (MS) data, along with the methodologies
for their acquisition.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry of 4-O-p-coumaroylquinic acid reveals a deprotonated
molecular ion [M-H]~ at a mass-to-charge ratio (m/z) of 337. This corresponds to the molecular
formula CiesH180s. Tandem mass spectrometry (MS/MS) analysis of the parent ion at m/z 337
elicits a characteristic fragmentation pattern, which is crucial for its structural confirmation.

Key fragment ions observed in the MS/MS spectrum include:

e m/z 191: This fragment corresponds to the deprotonated quinic acid moiety, resulting from
the cleavage of the ester bond.

e m/z 173: This ion is formed by the loss of a water molecule from the quinic acid fragment.

e m/z 163: This fragment arises from the p-coumaroyl moiety.
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This fragmentation pattern is instrumental in distinguishing 4-O-p-coumaroylquinic acid from

its isomers.
lon Description Observed m/z
[M-H]~ 337
[Quinic acid - H]~ 191
[Quinic acid - H - H20]~ 173
[p-Coumaroyl - H]~ 163

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

The structural elucidation of 4-O-p-coumaroylquinic acid is heavily reliant on one- and two-
dimensional NMR spectroscopy. The following data has been reported for samples analyzed in
methanol-d4 (CDsOD).

1H NMR Data

The proton NMR spectrum of 4-O-p-coumaroylquinic acid exhibits characteristic signals for
both the quinic acid and p-coumaroyl moieties. A key diagnostic signal for the 4-O-acylation is
the downfield shift of the H-4 proton.
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Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-2 m

H-3 4.32 -

H-4 4.81 dd

H-5 4.32 m

H-6 m

H-7" (vinyl) d

H-8' (vinyl) d

H-2', H-6' (aromatic) d

H-3', H-5' (aromatic) d

Note: Complete specific chemical shifts and coupling constants for all protons are not fully
available in the reviewed literature. The overlapped signal at 4.32 ppm corresponds to both H-3
and H-5 protons.

3C NMR Data

The carbon-13 NMR spectrum provides further confirmation of the structure, with distinct
resonances for the carbonyl, aromatic, vinyl, and quinic acid carbons.
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Carbon Chemical Shift (6, ppm)

C-1 (Quinic Acid)

C-2 (Quinic Acid)

C-3 (Quinic Acid)

C-4 (Quinic Acid)

C-5 (Quinic Acid)

C-6 (Quinic Acid)

C=0 (Carboxyl)

C=0 (Ester)

C-1' (Aromatic)

C-2', C-6' (Aromatic)

C-3', C-5' (Aromaitic)

C-4' (Aromatic)

C-7' (Vinyl)

C-8' (Vinyl)

Note: A complete tabulated list of 13C NMR chemical shifts is not readily available in the public
domain literature reviewed.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental
execution. The following provides a general framework for the methodologies employed.

NMR Spectroscopy

Sample Preparation: Samples of 4-O-p-coumaroylquinic acid are typically dissolved in a
deuterated solvent, most commonly methanol-d4 (CDsOD), to a concentration suitable for NMR
analysis (typically 1-10 mg/mL).
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Instrumentation: 1D (*H, 3C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a
high-field NMR spectrometer (e.g., 400 MHz or higher).

H NMR Acquisition Parameters (General):

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 (or as needed for adequate signal-to-noise).

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

13C NMR Acquisition Parameters (General):

e Pulse Program: Proton-decoupled single-pulse experiment.

e Number of Scans: 1024 or more, depending on sample concentration.
¢ Relaxation Delay: 2 seconds.

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized to
establish proton-proton and proton-carbon correlations, which are essential for unambiguous
signal assignment.

Mass Spectrometry (LC-MS)

Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or a
water/acetonitrile mixture, often with the addition of a small amount of formic acid to promote
ionization.

Liquid Chromatography (LC):
e Column: Areversed-phase C18 column is typically used.

o Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is
commonly employed to achieve separation from other components.
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e Flow Rate: 0.2-0.5 mL/min.
Mass Spectrometry (MS):

« lonization Source: Electrospray ionization (ESI) in negative ion mode is most effective for this

class of compounds.

e Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used

for accurate mass measurements.

o MS/MS Analysis: Collision-induced dissociation (CID) is used to generate fragment ions for

structural confirmation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 4-O-p-coumaroylquinic acid.
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Caption: Workflow for the spectroscopic identification of 4-O-p-coumaroylquinic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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